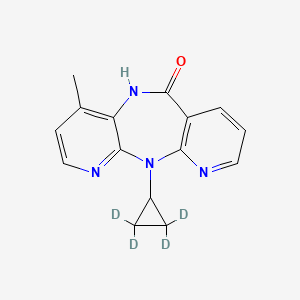

Nevirapine-D4

Cat. No. B3026168

M. Wt: 270.32 g/mol

InChI Key: NQDJXKOVJZTUJA-CQOLUAMGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05569760

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 23.3 kg of calcium oxide and 59.4 kg of cyclopropylamine (molar ratio: 1:1:2.5) are heated to between 135° and 145° C. in 235 l ofdiglyme (diethylene glycoldimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and initially 200 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme, and the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470 l of water. After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid are added to the reaction mixture. The mixture is then stirred for about 1 hour at temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 92.5 kg (83.5% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.

Quantity

117.5 kg

Type

reactant

Reaction Step One

[Compound]

Name

diethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[O-2].[Ca+2].[CH:21]1([NH2:24])[CH2:23][CH2:22]1>>[CH:21]1([N:24]2[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]3[C:16]([CH3:17])=[CH:15][CH:14]=[N:13][C:12]2=3)[CH2:23][CH2:22]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

117.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl

|

|

Name

|

|

|

Quantity

|

23.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

59.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)N

|

[Compound]

|

Name

|

diethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is then cooled to a temperature of 20° to 30° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with 58.8 l of diglyme

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

initially 200 l of solvent is distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is then diluted with a further 117.5 l of diglyme

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme

|

|

Duration

|

30 (± 10) min

|

WASH

|

Type

|

WASH

|

|

Details

|

The storage vessel and conduits are rinsed with a further 55.8 l of diglyme

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The majority of the diglyme is then distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Finally, the remaining residue is carefully mixed with 470 l of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is then stirred for about 1 hour at temperature of 10° to 25° C

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In this way, after drying

|

Outcomes

Product

Details

Reaction Time |

45 (± 15) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 92.5 kg | |

| YIELD: PERCENTYIELD | 83.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05569760

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 23.3 kg of calcium oxide and 59.4 kg of cyclopropylamine (molar ratio: 1:1:2.5) are heated to between 135° and 145° C. in 235 l ofdiglyme (diethylene glycoldimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and initially 200 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme, and the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470 l of water. After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid are added to the reaction mixture. The mixture is then stirred for about 1 hour at temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 92.5 kg (83.5% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.

Quantity

117.5 kg

Type

reactant

Reaction Step One

[Compound]

Name

diethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[O-2].[Ca+2].[CH:21]1([NH2:24])[CH2:23][CH2:22]1>>[CH:21]1([N:24]2[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]3[C:16]([CH3:17])=[CH:15][CH:14]=[N:13][C:12]2=3)[CH2:23][CH2:22]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

117.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl

|

|

Name

|

|

|

Quantity

|

23.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

59.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)N

|

[Compound]

|

Name

|

diethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is then cooled to a temperature of 20° to 30° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with 58.8 l of diglyme

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

initially 200 l of solvent is distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is then diluted with a further 117.5 l of diglyme

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme

|

|

Duration

|

30 (± 10) min

|

WASH

|

Type

|

WASH

|

|

Details

|

The storage vessel and conduits are rinsed with a further 55.8 l of diglyme

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The majority of the diglyme is then distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Finally, the remaining residue is carefully mixed with 470 l of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is then stirred for about 1 hour at temperature of 10° to 25° C

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In this way, after drying

|

Outcomes

Product

Details

Reaction Time |

45 (± 15) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 92.5 kg | |

| YIELD: PERCENTYIELD | 83.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |